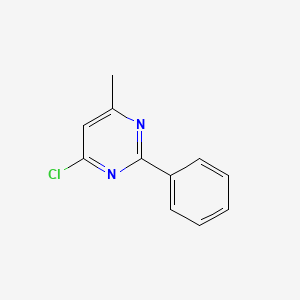

4-Chloro-6-methyl-2-phenylpyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.3 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-6-methyl-2-phenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c1-8-7-10(12)14-11(13-8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOLLLUIWZOISLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344610 | |

| Record name | 4-Chloro-6-methyl-2-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804840 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

29509-92-0 | |

| Record name | 4-Chloro-6-methyl-2-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-6-methyl-2-phenylpyrimidine: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-Chloro-6-methyl-2-phenylpyrimidine, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical and physical properties, outlines a robust synthetic pathway, and explores its significant role as a versatile intermediate in the creation of targeted therapeutics, particularly kinase inhibitors.

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in drug discovery.[1] Its presence in the nucleobases of DNA and RNA underscores its fundamental biological relevance. In medicinal chemistry, the 2,4,6-trisubstituted pyrimidine framework is of particular interest due to its synthetic tractability and its ability to engage with a multitude of biological targets through diverse, non-covalent interactions.[2][3] this compound (CAS No. 29509-92-0) embodies the strategic value of this class of compounds. The chlorine atom at the C4-position acts as a versatile leaving group, readily undergoing nucleophilic aromatic substitution (SNAr) or participating in palladium-catalyzed cross-coupling reactions. This reactivity provides a direct and efficient entry point for introducing a wide array of functional groups, enabling the systematic exploration of the chemical space around the pyrimidine core to optimize biological activity, selectivity, and pharmacokinetic properties.[4]

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not extensively reported in peer-reviewed literature, its properties can be reliably predicted and understood through a combination of database information and analysis of closely related analogs.

Core Chemical Properties

The fundamental identifiers and computed properties for this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[5] |

| CAS Number | 29509-92-0 | ChemicalBook[6] |

| Molecular Formula | C₁₁H₉ClN₂ | PubChem[5] |

| Molecular Weight | 204.66 g/mol | PubChem[5] |

| Appearance | Solid (predicted) | Benchchem[7] |

| XLogP3 | 3.2 | PubChemLite[8] |

| Solubility | 0.3 µg/mL (at pH 7.4, experimental) | PubChem[9] |

Note: Experimental melting and boiling points are not consistently available in the cited literature. Based on analogs, it is expected to be a solid at room temperature with a relatively high boiling point.

Caption: Structure of this compound.

Spectroscopic Characterization

A full experimental spectroscopic analysis is not publicly available. However, a detailed prediction based on established principles and data from analogous structures provides a reliable characterization profile.

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) data confirms the molecular weight. The electron ionization (EI) spectrum shows a molecular ion peak (M⁺) at m/z 204, with an isotopic peak (M+2) at m/z 206, characteristic of a monochlorinated compound. The base peak is observed at m/z 169, corresponding to the loss of a chlorine radical followed by rearrangement.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the three proton environments:

-

Phenyl Protons (C₆H₅): A multiplet integrating to 5 protons, likely in the range of δ 7.4-8.4 ppm. The protons ortho to the pyrimidine ring will be the most deshielded.

-

Pyrimidine Proton (H5): A singlet integrating to 1 proton, expected around δ 7.2-7.5 ppm.

-

Methyl Protons (CH₃): A sharp singlet integrating to 3 protons, expected further upfield around δ 2.5-2.7 ppm.

-

-

¹³C NMR: The carbon NMR spectrum should display 9 distinct signals:

-

Pyrimidine Carbons: C2, C4, and C6 are expected to be the most downfield (δ 160-170 ppm), with C4 (attached to chlorine) and C2 (attached to nitrogen and the phenyl group) being significantly deshielded. C5 is expected at a more upfield position (δ ~115-125 ppm).

-

Phenyl Carbons: Four signals are expected for the phenyl ring, with the ipso-carbon (attached to the pyrimidine) around δ 137 ppm, and the ortho, meta, and para carbons appearing between δ 128-132 ppm.

-

Methyl Carbon: The methyl carbon signal is expected to be the most upfield, around δ 20-25 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. Key absorption bands are predicted as follows, based on data from similar pyrimidine derivatives:[4][7][10]

-

~3050-3100 cm⁻¹: C-H stretching (aromatic - phenyl and pyrimidine rings).

-

~2920-2980 cm⁻¹: C-H stretching (aliphatic - methyl group).

-

~1550-1600 cm⁻¹: C=N and C=C stretching vibrations characteristic of the pyrimidine ring.

-

~1400-1500 cm⁻¹: Aromatic C=C stretching from the phenyl group.

-

~700-850 cm⁻¹: C-Cl stretching vibration.

Synthesis and Reactivity

This compound is typically synthesized via a two-step process involving the construction of the pyrimidine core followed by chlorination. This method offers high yields and utilizes readily available starting materials.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 6-Methyl-2-phenylpyrimidin-4-ol [11][12]

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add equimolar amounts of benzamidine hydrochloride and ethyl acetoacetate.

-

Reflux the reaction mixture for 4-6 hours until the reaction is complete (monitored by TLC).

-

Cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

The precipitated solid is filtered, washed with cold water, and dried under vacuum to yield 6-methyl-2-phenylpyrimidin-4-ol. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of this compound [5][13]

-

To a flask containing 6-methyl-2-phenylpyrimidin-4-ol, add phosphorus oxychloride (POCl₃) in excess (typically 5-10 equivalents).

-

Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress should be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.

-

Filter the solid product, wash thoroughly with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to afford pure this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the C4-chloro substituent. The electron-deficient nature of the pyrimidine ring makes this position highly susceptible to nucleophilic attack.

Caption: Key reaction pathways for this compound.

-

Nucleophilic Aromatic Substitution (SNAr): This is the most common reaction pathway. The C4-chloro group can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, typically in the presence of a base. This reaction is fundamental to the synthesis of many biologically active derivatives, such as the 4-anilino-pyrimidines found in kinase inhibitors.[14]

-

Palladium-Catalyzed Cross-Coupling: The C-Cl bond can participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are powerful tools for creating C-C bonds, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups at the C4-position, further expanding the molecular diversity of the resulting compounds.[13]

Applications in Drug Development

The primary application of this compound is as a foundational building block for the synthesis of targeted therapeutics. Its derivatives have shown significant promise in oncology and infectious diseases.

Kinase Inhibitors

A vast number of kinase inhibitors are based on the 4-aminopyrimidine scaffold. The pyrimidine core acts as a hinge-binder, mimicking the adenine portion of ATP to anchor the inhibitor in the enzyme's active site. This compound is an ideal starting material for generating libraries of these inhibitors.[15]

By reacting it with various substituted anilines or other amino-heterocycles, researchers can synthesize compounds that target specific kinases involved in cancer progression, such as:

-

Aurora Kinases: Crucial for mitotic regulation, their inhibition can lead to apoptosis in cancer cells.

-

Receptor Tyrosine Kinases (RTKs): Including EGFR and VEGFR, which are key drivers of tumor growth and angiogenesis.[16]

-

RET Kinase: Mutations in RET are oncogenic drivers in certain thyroid and lung cancers.

The phenyl group at C2 and the methyl group at C6 provide additional points for interaction and can be modified to enhance potency and selectivity. For instance, derivatives of the closely related 2,4-diaminopyrimidine scaffold have demonstrated potent inhibition of Aurora A kinase, leading to the destabilization of the MYC oncoprotein.

Antifungal Agents

The 2-phenylpyrimidine moiety is also a key pharmacophore in the design of novel antifungal agents.[1] These compounds often target lanosterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway of fungi.[11] Ergosterol is a critical component of the fungal cell membrane, and its inhibition leads to fungal cell death. By using this compound as a starting point, various side chains can be introduced at the C4-position to optimize the interaction with the fungal CYP51 enzyme, potentially leading to new antifungal drugs with improved efficacy and reduced resistance.

Safety and Handling

This compound is classified as hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5]

Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Spills: In case of a spill, avoid dust formation. Sweep up and shovel into suitable containers for disposal.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Conclusion

This compound is a high-value chemical intermediate with significant applications in drug discovery and development. Its well-defined reactivity, centered on the strategic placement of a chloro group on the privileged pyrimidine scaffold, provides a reliable and versatile platform for the synthesis of complex, biologically active molecules. As the demand for novel, targeted therapeutics continues to grow, particularly in oncology, the importance of foundational building blocks like this compound is set to increase, making it a compound of continued interest for medicinal and synthetic chemists.

References

- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 4-CHLORO-6-METHYL-2-PHENYL-PYRIMIDINE | 29509-92-0 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | C11H9ClN2 | CID 598255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. 4-Chloro-o-phenylenediamine(95-83-0) 1H NMR spectrum [chemicalbook.com]

- 12. 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

- 14. epfl.ch [epfl.ch]

- 15. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 16. researchgate.net [researchgate.net]

4-Chloro-6-methyl-2-phenylpyrimidine IUPAC name and structure

An In-depth Technical Guide to 4-Chloro-6-methyl-2-phenylpyrimidine: Synthesis, Characterization, and Applications

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2] Its prevalence is due to its versatile chemical reactivity and its ability to act as a bioisostere for other aromatic systems, enabling a wide range of structural modifications to modulate pharmacological activity. This guide focuses on a specific, valuable derivative: this compound. As a functionalized pyrimidine, it serves as a critical building block for the synthesis of more complex molecular architectures, particularly in the realm of drug discovery and materials science. The strategic placement of its chloro, methyl, and phenyl groups offers multiple reaction sites for further chemical elaboration.

This document provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, a robust synthesis protocol, and its potential applications, with a particular focus on its utility for researchers and professionals in drug development.

Chemical Identity and Structure

The formal nomenclature and structural representation are fundamental to understanding the reactivity and properties of this compound.

IUPAC Name and Synonyms

The unequivocally accepted IUPAC name for this compound is This compound .[3] It is also referenced in chemical literature and databases by several synonyms, including:

-

Pyrimidine, 4-chloro-6-methyl-2-phenyl-

-

6-chloro-4-methyl-2-phenylpyrimidine

Chemical Structure

The molecular structure consists of a central pyrimidine ring substituted at positions 2, 4, and 6. A phenyl group is attached at the C2 position, a chloro group at the C4 position, and a methyl group at the C6 position.

Caption: 2D Structure of this compound.

Physicochemical and Computed Properties

A summary of the key properties is essential for experimental design, including solvent selection, reaction condition optimization, and analytical method development.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉ClN₂ | PubChem[3] |

| Molecular Weight | 204.65 g/mol | PubChem[3] |

| Monoisotopic Mass | 204.0454260 Da | PubChem[3][5] |

| CAS Number | 29509-92-0 | PubChem[3] |

| XLogP3 (Computed) | 3.2 | PubChem[3] |

| Topological Polar Surface Area | 25.8 Ų | PubChem[3] |

| Boiling Point (Predicted) | 324.5 ± 22.0 °C at 760 mmHg | ECHEMI[6] |

| Physical Form | Solid | Hit2Lead[4] |

Synthesis Protocol

While multiple synthetic routes to substituted pyrimidines exist, a common and reliable method involves a condensation reaction to form the pyrimidine ring, followed by chlorination. The following protocol is a validated approach adapted from established methodologies for similar pyrimidine analogs.

Proposed Synthetic Pathway

The synthesis can be logically divided into two primary stages:

-

Step 1: Cyclocondensation. Formation of the pyrimidinone intermediate, 6-methyl-2-phenylpyrimidin-4(3H)-one, via the reaction of benzamidine with a β-ketoester, such as ethyl acetoacetate.

-

Step 2: Chlorination. Conversion of the pyrimidinone to the target 4-chloro derivative using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

Caption: Proposed two-step synthesis workflow.

Detailed Experimental Methodology

Step 1: Synthesis of 6-methyl-2-phenylpyrimidin-4(3H)-one

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add a solution of sodium ethoxide (NaOEt) in ethanol. This is typically prepared by carefully dissolving sodium metal (1.0 eq) in anhydrous ethanol.

-

Addition of Reagents: Add benzamidine hydrochloride (1.0 eq) to the ethanolic solution, followed by the dropwise addition of ethyl acetoacetate (1.1 eq).

-

Reaction: Heat the resulting mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure. Add water to the residue to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield the pyrimidinone intermediate.

Step 2: Synthesis of this compound

-

Reaction Setup: In a flask equipped with a reflux condenser (connected to a gas trap for HCl), place the dried 6-methyl-2-phenylpyrimidin-4(3H)-one (1.0 eq).

-

Chlorination: Carefully add an excess of phosphorus oxychloride (POCl₃, ~5-10 eq), which serves as both the reagent and solvent.

-

Reaction: Heat the mixture to reflux (approx. 105-110 °C) for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

Workup and Purification: Cool the reaction mixture to room temperature and slowly quench by pouring it onto crushed ice with vigorous stirring. The product will precipitate as a solid. Neutralize the solution carefully with a base (e.g., NaHCO₃ or NaOH solution). Filter the crude product, wash thoroughly with water, and dry. Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its role as a versatile synthetic intermediate. The chloro-substituent at the C4 position is a key functional handle, acting as a leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of a wide variety of functional groups, including amines, alcohols, and thiols, enabling the rapid generation of compound libraries for drug screening.

-

Scaffold for Kinase Inhibitors: The pyrimidine ring is a well-established "hinge-binding" motif in many kinase inhibitors. The 2-phenyl and 6-methyl groups can be tailored to occupy specific pockets within an enzyme's active site, while the C4 position can be functionalized to extend into solvent-exposed regions, improving potency and solubility.

-

Antifungal Agents: Some 2-phenylpyrimidine derivatives have been explored as potential antifungal agents that target the CYP51 enzyme, an essential component in fungal cell membrane biosynthesis.[1]

-

General Heterocyclic Synthesis: Beyond specific targets, this compound is a building block for more complex fused heterocyclic systems. The reactivity of the chloro group facilitates annulation reactions to construct polycyclic structures of pharmaceutical interest.[2][7] The presence of chlorine in drug candidates is known to often enhance their metabolic stability and binding affinity.[8]

Analytical Characterization

Unambiguous structural confirmation is critical. While experimental data for this specific molecule is not widely published, characterization would rely on standard analytical techniques.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the methyl protons (~2.5 ppm), a singlet for the C5-H proton on the pyrimidine ring (~7.0-7.5 ppm), and multiplets in the aromatic region (~7.5-8.5 ppm) corresponding to the protons of the phenyl group.

-

¹³C NMR: Resonances for the methyl carbon, the distinct carbons of the pyrimidine ring (with C4 being significantly influenced by the chloro substituent), and the carbons of the phenyl ring would be observed.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) would show the molecular ion peak (M⁺). A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be a key diagnostic feature. The expected monoisotopic mass is 204.0454 Da.[5]

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for C=C and C=N stretching of the aromatic rings, as well as C-H stretching and bending vibrations, would be present.

Safety and Handling

Based on aggregated GHS data, this compound should be handled with appropriate precautions.[3]

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a high-value chemical intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an attractive starting material for the development of novel pharmaceuticals and functional materials. This guide provides the foundational knowledge required for researchers to confidently incorporate this versatile building block into their synthetic programs.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C11H9ClN2 | CID 598255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hit2Lead | this compound | CAS# 29509-92-0 | MFCD00296931 | BB-4001930 [hit2lead.com]

- 5. PubChemLite - this compound (C11H9ClN2) [pubchemlite.lcsb.uni.lu]

- 6. echemi.com [echemi.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

The Substituted Pyrimidine Core: A Legacy of Discovery and a Future of Therapeutic Innovation

An In-depth Technical Guide:

Abstract

The pyrimidine scaffold is a cornerstone of heterocyclic chemistry and a privileged structure in medicinal chemistry. This guide provides a comprehensive exploration of the discovery and history of substituted pyrimidines, tracing their journey from foundational 19th-century synthesis to their indispensable role in modern therapeutics. We will delve into the core synthetic methodologies that unlocked the potential of this versatile scaffold, examining the mechanistic underpinnings and strategic rationale behind these pivotal reactions. This analysis is tailored for researchers, scientists, and drug development professionals, offering not just a historical account, but a field-proven perspective on the enduring legacy and future potential of substituted pyrimidines in the quest for novel therapeutic agents.

The Dawn of Pyrimidine Chemistry: From Isolation to Synthesis

The story of pyrimidine is intrinsically linked to the very blueprint of life. As essential components of nucleic acids, pyrimidine derivatives like cytosine, thymine, and uracil are fundamental to genetic coding, replication, and protein synthesis.[1][2] However, their journey into the annals of chemistry began before their biological significance was fully understood.

While pyrimidine derivatives such as alloxan were known in the early 19th century, the first laboratory synthesis was not accomplished until 1879, when French chemist Charles-Adolphe Wurtz's student, Grimaux, reported the preparation of barbituric acid from urea and malonic acid.[3] This marked a pivotal moment, but the systematic study of this class of compounds truly began in 1884 with the work of German chemist Arthur Pinner.[3] Pinner synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines and was the first to propose the name "pyrimidin" in 1885.[3] The isolation of pyrimidine bases from calf thymus tissue by Albrecht Kossel and Albert Neumann in 1893 further solidified the biological importance of this heterocyclic system, a significance that would be fully realized with the discovery of the DNA double helix structure decades later.[1] The parent, unsubstituted pyrimidine ring was finally prepared in 1900 by Gabriel and Colman.[3]

Table 1: Key Milestones in the Early History of Pyrimidines

| Year | Discovery/Event | Key Figure(s) | Significance | Reference(s) |

| 1776 | Discovery of uric acid (a fused pyrimidine) | Scheele | First discovery of a related fused pyrimidine structure. | [4] |

| 1879 | First laboratory synthesis of a pyrimidine derivative (barbituric acid) | Grimaux | Demonstrated the feasibility of synthetic access to the pyrimidine core. | [3] |

| 1884 | Systematic study of pyrimidines begins | Pinner | Developed the foundational Pinner synthesis for substituted pyrimidines. | [3] |

| 1885 | The name "pyrimidin" is proposed | Pinner | Established the nomenclature for this class of heterocycles. | [3] |

| 1893 | Isolation of pyrimidine bases from calf thymus | Kossel & Neumann | Confirmed the natural occurrence of pyrimidines in biological systems. | [1] |

| 1900 | First synthesis of the parent pyrimidine compound | Gabriel & Colman | Provided access to the fundamental, unsubstituted pyrimidine ring. | [3] |

| 1953 | Elucidation of the DNA double helix structure | Watson, Crick, Wilkins | Revealed the crucial role of pyrimidine bases in genetic information storage. | [1] |

Foundational Synthetic Methodologies: Building the Core

The ability to chemically synthesize the pyrimidine ring was the gateway to exploring its vast potential. Two classical, yet enduring, reactions form the bedrock of substituted pyrimidine synthesis: the Pinner Synthesis and the Biginelli Reaction. These methods are not merely historical footnotes; their logic and versatility continue to inform modern synthetic strategies.

The Pinner Pyrimidine Synthesis (1884)

The Pinner synthesis is a robust and direct method for creating substituted pyrimidines. The core principle involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound (such as a β-keto ester or β-diketone) with an amidine.[5][6][7] This reaction is a powerful tool for generating a wide array of 2-substituted pyrimidines.

Causality of Experimental Design: The choice of a 1,3-dicarbonyl compound provides the C-C-C backbone of the final ring, while the amidine supplies the N-C-N fragment. The reaction proceeds through a series of nucleophilic attacks and dehydration steps. The acidic or basic catalyst is crucial for activating the carbonyl groups for nucleophilic attack and facilitating the final dehydration to form the aromatic pyrimidine ring.[5]

The Biginelli Reaction (1891)

Discovered by the Italian chemist Pietro Biginelli, this celebrated multi-component reaction (MCR) allows for the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[8][9] The classical Biginelli reaction involves the acid-catalyzed condensation of an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea.[8][10]

Trustworthiness Through Simplicity: The elegance of the Biginelli reaction lies in its operational simplicity and efficiency. By combining three components in a single step, it avoids lengthy purification of intermediates, making it a highly convergent and atom-economical process.[10] The reaction has seen a remarkable resurgence in recent years due to the diverse pharmacological properties of its DHPM products, which include calcium channel blockers and antihypertensive agents.[8][9]

Mechanistic Insight: The reaction mechanism is believed to proceed through a series of bimolecular reactions.[11] The rate-limiting step is often the initial aldol condensation between the aryl aldehyde and the β-ketoester. This is followed by the nucleophilic addition of urea and a final intramolecular cyclization and dehydration to yield the DHPM product.[8]

Experimental Protocol: One-Pot Synthesis of a Dihydropyrimidinone via the Biginelli Reaction

This protocol describes a classic, self-validating procedure for synthesizing a dihydropyrimidinone, a common and medicinally relevant substituted pyrimidine derivative.

Objective: To synthesize 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester via a one-pot Biginelli condensation.

Materials:

-

p-Anisaldehyde (Aryl aldehyde)

-

Ethyl acetoacetate (β-Ketoester)

-

Urea

-

Ethanol (Solvent)

-

Concentrated Hydrochloric Acid (Catalyst)

-

Ice bath

-

Reflux apparatus

-

Buchner funnel and filter paper

Methodology:

-

Reaction Setup (Rationale): In a 100 mL round-bottom flask, combine p-anisaldehyde (1.36 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.72 g, 12 mmol). The use of a slight excess of urea helps to drive the reaction to completion.

-

Solubilization and Catalysis (Rationale): Add 20 mL of ethanol to the flask and swirl to dissolve the reactants. Ethanol is a common solvent as it effectively dissolves the starting materials and the product has limited solubility in it upon cooling, facilitating isolation. Add 3-4 drops of concentrated HCl as a catalyst. The Brønsted acid protonates the aldehyde's carbonyl oxygen, making it more electrophilic and accelerating the initial condensation step.[8]

-

Reflux (Rationale): Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-3 hours. The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation (Rationale): After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Then, place the flask in an ice bath for 30 minutes. The product is typically a crystalline solid that is poorly soluble in cold ethanol, causing it to precipitate out of the solution.[9]

-

Filtration and Washing (Rationale): Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities. Washing with cold solvent minimizes the loss of the desired product.

-

Drying and Characterization (Rationale): Dry the collected solid in a desiccator or a vacuum oven. The final product's identity and purity should be confirmed by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR. This validation step is critical to ensure the protocol's success.

The Golden Age: Substituted Pyrimidines in Drug Development

The true power of substituted pyrimidines was unleashed in the 20th century as their potential as therapeutic agents was realized. By modifying the substituents on the pyrimidine core, medicinal chemists could fine-tune the molecule's interaction with biological targets, leading to breakthroughs in treating a wide range of diseases.[4][12]

-

Antimetabolites in Cancer Therapy: One of the most significant achievements was the development of 5-fluorouracil (5-FU). By replacing the hydrogen at the 5-position with a fluorine atom, chemists created a molecule that acts as an antimetabolite, interfering with nucleic acid synthesis and thereby inhibiting the growth of rapidly dividing cancer cells.[12][13] It remains a cornerstone of chemotherapy for various cancers.

-

Antimicrobial Dihydrofolate Reductase (DHFR) Inhibitors: The work of George Hitchings' group in the 1940s led to the discovery that 2,4-diamino-5-substituted pyrimidines interfered with folic acid utilization.[14] This led to the development of trimethoprim, an antibacterial agent, and pyrimethamine, an antimalarial drug. These drugs selectively inhibit the dihydrofolate reductase (DHFR) enzyme in microbes and protozoa, which is essential for their DNA synthesis, while having a much lower affinity for the human version of the enzyme.[14]

-

Modern Therapeutic Applications: The versatility of the pyrimidine scaffold continues to be exploited. It forms the core of antiviral drugs like zidovudine (AZT) for HIV, anti-inflammatory agents, and a new generation of targeted cancer therapies known as kinase inhibitors.[3][13][15] These modern drugs demonstrate the enduring value of the foundational discoveries and synthetic methods developed over a century ago.

Conclusion

From its initial synthesis in the late 19th century to its central role in modern medicine, the history of the substituted pyrimidine is a testament to the power of fundamental chemical research. The pioneering work of chemists like Pinner and Biginelli provided the essential tools to construct and modify this remarkable scaffold. Their synthetic methodologies, born from curiosity and systematic investigation, laid the groundwork for the development of life-saving drugs. For today's researchers, this history offers a powerful lesson: a deep understanding of core synthetic principles is the key that unlocks the door to future therapeutic innovation. The substituted pyrimidine, a simple six-membered ring of carbon and nitrogen, remains one of the most potent and versatile platforms in the ongoing endeavor of drug discovery.

References

- 1. Pyrimidine: A Crucial Component of Nucleic Acids | Algor Cards [cards.algoreducation.com]

- 2. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimidine - Wikipedia [en.wikipedia.org]

- 4. researchtrend.net [researchtrend.net]

- 5. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 6. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 7. mdpi.com [mdpi.com]

- 8. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biginelli Reaction [organic-chemistry.org]

- 12. scispace.com [scispace.com]

- 13. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 14. History and future of antimicrobial diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Chloro-6-methyl-2-phenylpyrimidine

An In-Depth Guide for Chemical Researchers and Drug Development Professionals

Introduction: Understanding the Molecule and Its Associated Risks

4-Chloro-6-methyl-2-phenylpyrimidine is a halogenated pyrimidine derivative that serves as a crucial building block in medicinal chemistry and organic synthesis. Its utility lies in the reactivity of the chlorine atom, which can be readily displaced through nucleophilic aromatic substitution, allowing for the facile introduction of various functional groups. This reactivity, however, necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and handling procedures for this compound, grounded in established safety data and tailored for the research and development environment.

Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a comprehensive understanding of the intrinsic hazards of a substance. This compound is classified under the Globally Harmonized System (GHS) with several key hazard statements.[1] A proactive risk assessment is the cornerstone of safe handling.

GHS Hazard Classification: [1]

-

H302: Harmful if swallowed (Acute toxicity, oral, Category 4)

-

H315: Causes skin irritation (Skin corrosion/irritation, Category 2)

-

H319: Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A)

-

H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3)

The causality behind these classifications lies in the chemical nature of the compound. As a chlorinated organic molecule, it can interact with biological macromolecules, leading to irritation and toxic effects upon exposure. The fine, potentially dusty nature of the solid compound increases the risk of inhalation.

Risk Assessment Workflow

The following diagram outlines the essential steps for a comprehensive risk assessment before handling this compound.

Caption: A logical workflow for assessing and mitigating risks.

Chemical and Physical Properties

A clear understanding of the physical properties of this compound is essential for its proper storage and handling.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉ClN₂ | PubChem[1] |

| Molecular Weight | 204.65 g/mol | PubChem[1] |

| Appearance | Solid (Form may vary) | |

| Boiling Point | 324.5 ± 22.0 °C at 760 mmHg | ECHEMI[2] |

| Melting Point | Not available | |

| Solubility | 0.3 µg/mL (at pH 7.4) | PubChem[1] |

| CAS Number | 29509-92-0 | PubChem[1] |

The low aqueous solubility suggests that while the immediate dissolution in environmental water is limited, the compound may persist. Organic solvents will likely be required for reactions, necessitating appropriate solvent handling protocols.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, a stringent PPE protocol is mandatory. The selection of PPE is not merely a checklist but a system designed to prevent exposure through all potential routes.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential. Gloves must be inspected for tears or pinholes before each use. Double-gloving is recommended when handling larger quantities or for prolonged procedures.

-

Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement. When there is a risk of splashing, a full-face shield should be worn in conjunction with safety goggles.

-

Skin and Body Protection: A laboratory coat must be worn and kept fastened. For tasks with a higher risk of dust generation or spillage, disposable sleeves or a Tyvek-type suit may be appropriate.

-

Respiratory Protection: All handling of the solid compound that could generate dust must be performed in a certified chemical fume hood. If a fume hood is not available or if exposure limits could be exceeded, a NIOSH-approved respirator with a particulate filter is required.

Safe Handling and Storage Protocols

Adherence to standardized handling and storage procedures is critical to minimize the risk of exposure and maintain the integrity of the compound.

Handling

This compound should only be handled by technically qualified individuals trained in safe laboratory practices.

Step-by-Step Protocol for Weighing and Dispensing:

-

Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Designate a specific area within the hood for handling the compound.

-

Don PPE: Put on all required PPE as detailed in Section 3.

-

Grounding: To prevent static discharge which can cause dust to become airborne, use anti-static weigh boats or ground the balance where possible.

-

Dispensing: Open the container slowly. Use a spatula to carefully transfer the desired amount of the solid to a tared container. Avoid scooping in a manner that generates dust.

-

Closure: Securely close the main container immediately after dispensing.

-

Cleanup: Decontaminate the spatula and the weighing area with a suitable solvent (e.g., isopropanol or ethanol) and wipe clean. Dispose of contaminated wipes as hazardous waste.

-

Hand Washing: After the procedure is complete and gloves have been removed, wash hands thoroughly with soap and water.

Storage

-

Conditions: Store the container tightly closed in a dry, cool, and well-ventilated area.

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids. The reactivity of the chloro-substituent with nucleophiles means it should be stored away from strong bases and amines to prevent unintended reactions.

-

Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.

Reactivity and Stability

While generally stable under recommended storage conditions, this compound can undergo hazardous reactions.

-

Nucleophilic Substitution: The chlorine atom on the pyrimidine ring is susceptible to nucleophilic attack. This is the basis of its synthetic utility but also a potential hazard. Reactions with strong nucleophiles can be exothermic.

-

Hazardous Decomposition: When heated to decomposition, chlorinated nitrogen heterocycles can emit toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.

Toxicological Information: An Evidence-Based Perspective

To build a more complete toxicological picture, it is prudent to consider data from structurally related compounds. Studies on other substituted pyrimidines and chloropyridines have shown a range of toxicological effects, from moderate acute toxicity to specific organ effects. For instance, some chloropyridine derivatives have been shown to cause liver and kidney damage in animal studies. This information underscores the importance of minimizing exposure, as the long-term effects of this specific compound have not been fully elucidated.

Emergency Procedures: A Plan for When Things Go Wrong

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First-Aid Measures

-

Inhalation: If dust is inhaled, immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.

Spill Response

A minor spill of a solid chemical can be managed by trained laboratory personnel. A major spill requires an emergency response.

Spill Response Decision Tree

This diagram provides a clear decision-making framework in the event of a spill.

Caption: A decision tree for responding to a chemical spill.

Step-by-Step Protocol for a Minor Solid Spill:

-

Alert & Isolate: Alert personnel in the immediate area and restrict access.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

PPE: Don the appropriate PPE, including a respirator.

-

Cleanup: Gently sweep the solid material into a dustpan or onto a stiff piece of paper. Avoid actions that create dust. Alternatively, cover the spill with damp paper towels to wet the powder and then carefully scoop up the material.

-

Contain: Place the collected material and any contaminated cleaning supplies into a clearly labeled, sealable container for hazardous waste.

-

Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous chemical waste according to institutional and local regulations.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.

-

Containers: Collect waste in a designated, compatible, and clearly labeled hazardous waste container.

-

Segregation: Do not mix this waste with incompatible materials.

-

Disposal: Arrange for disposal through a licensed chemical destruction facility or a certified hazardous waste management company. Do not discharge to sewer systems.

Conclusion

This compound is a valuable reagent in chemical synthesis, but its potential hazards demand a culture of safety and preparedness. By understanding its chemical properties, implementing robust engineering and administrative controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can handle this compound responsibly and safely. This guide serves as a technical framework; it is incumbent upon each user to adapt these principles to their specific experimental context and to always prioritize safety in the pursuit of scientific advancement.

References

Methodological & Application

Application Notes & Protocols: Strategic Functionalization of 4-Chloro-6-methyl-2-phenylpyrimidine via Nucleophilic Aromatic Substitution

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the nucleophilic aromatic substitution (SNAr) reactions of 4-chloro-6-methyl-2-phenylpyrimidine. As a senior application scientist, the goal is to move beyond simple procedural lists and offer a comprehensive resource grounded in mechanistic principles and field-proven strategies. We will dissect the reactivity of this versatile scaffold, provide detailed protocols for its functionalization, and discuss the strategic implications for medicinal chemistry and drug discovery.

The pyrimidine core is a cornerstone of modern pharmacology, recognized as a "privileged scaffold" due to its prevalence in a vast array of therapeutic agents.[1][2] Its unique electronic properties and ability to engage in multiple non-covalent interactions make it an ideal starting point for designing potent and selective modulators of biological targets.[3][4] Nucleophilic aromatic substitution (SNAr) stands out as the most powerful and widely used strategy for elaborating the pyrimidine ring, enabling the systematic installation of diverse functional groups crucial for tuning a compound's pharmacological profile.[5][6]

This compound is a particularly valuable building block. The chlorine atom at the C4 position serves as an excellent leaving group, activated for displacement by the electron-withdrawing pyrimidine nitrogens. The substituents at the C2 (phenyl) and C6 (methyl) positions provide a defined steric and electronic environment, offering a robust platform for generating libraries of novel chemical entities with applications spanning oncology, infectious diseases, and beyond.[7][8]

Mechanistic Underpinnings: The "Why" Behind the Reaction

Understanding the SNAr mechanism is critical for troubleshooting and optimizing synthetic outcomes. Unlike the SN1 and SN2 reactions common in aliphatic chemistry, the SNAr pathway on an aromatic ring proceeds via a distinct two-step addition-elimination sequence.[9][10]

-

Nucleophilic Addition: The reaction initiates with the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group (the C4 position in our case). This step is typically the rate-determining step of the reaction. The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[10][11]

-

Elimination of the Leaving Group: Aromatization is restored through the expulsion of the chloride ion, yielding the final substituted product.

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it highly susceptible to nucleophilic attack.[9] For chloropyrimidines, the C4 and C6 positions are significantly more reactive towards nucleophiles than the C2 position. This regioselectivity is a direct consequence of the stability of the Meisenheimer intermediate; when the nucleophile attacks at C4, the negative charge can be effectively delocalized onto one of the ring nitrogen atoms through resonance, a stabilizing effect that is less pronounced for C2 attack.[12][13]

Application Notes for the Synthetic Chemist

Substrate Profile

A thorough understanding of the starting material is paramount.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉ClN₂ | [14] |

| Molecular Weight | 204.65 g/mol | [14] |

| CAS Number | 29509-92-0 | [14] |

| Appearance | Solid | [15] |

| Solubility (pH 7.4) | 0.3 µg/mL | [14] |

The key reactive site is the C4-Cl bond. The phenyl group at C2 and the methyl group at C6 influence the molecule's overall electronics and provide steric bulk that can guide the approach of incoming nucleophiles.

Strategic Selection of Reagents and Conditions

The success of an SNAr reaction hinges on the judicious choice of nucleophile, solvent, base, and temperature.

| Nucleophile Class | Examples | Typical Base | Common Solvents | Temperature Range | Notes |

| O-Nucleophiles | Alcohols, Phenols | NaH, K₂CO₃, EtONa | THF, DMF, EtOH | 20 °C to Reflux | Reactions with alkoxides are often rapid and high-yielding.[16][17] |

| N-Nucleophiles | Primary/Secondary Amines, Anilines | K₂CO₃, Cs₂CO₃, DIPEA, Et₃N | DMF, DMSO, n-BuOH, MeCN | 25 °C to 150 °C | The workhorse reaction for library synthesis. Weaker nucleophiles may require higher temperatures or microwave irradiation.[5][18] |

| S-Nucleophiles | Thiols, Thiophenols | K₂CO₃, NaH | DMF, THF | 0 °C to 80 °C | Thiolates are generally potent nucleophiles, allowing for milder reaction conditions.[7] |

-

Solvents: Aprotic polar solvents like DMF and DMSO are excellent choices as they effectively solvate the cations of bases (like K₂CO₃) and do not interfere with the nucleophile. Alcohols can serve as both solvent and reagent when using alkoxides.

-

Bases: The role of the base is twofold: to deprotonate the nucleophile (e.g., an alcohol or a thiol) to increase its reactivity, or to act as a scavenger for the HCl generated when using amine nucleophiles. For sensitive substrates, inorganic bases like K₂CO₃ or Cs₂CO₃ are often preferred over organic amines, which could potentially act as competing nucleophiles.

-

Temperature: While many reactions on this activated system can proceed at or slightly above room temperature, stubborn or weakly nucleophilic partners often require heating to achieve a reasonable reaction rate. Microwave heating can dramatically reduce reaction times from hours to minutes.

Validated Experimental Protocols

The following protocols provide a robust starting point for the functionalization of this compound.

Protocol 1: General Procedure for Amination with a Secondary Amine (e.g., Morpholine)

This protocol describes a standard method for installing an amine, a critical functional group in many bioactive molecules.

Materials and Reagents:

-

This compound (1.0 eq)

-

Morpholine (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Water (deionized)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 205 mg, 1.0 mmol) and anhydrous potassium carbonate (276 mg, 2.0 mmol).

-

Solvent and Reagent Addition: Add DMF (5 mL) to the flask. Stir the resulting suspension for 5 minutes at room temperature. Add morpholine (105 µL, 1.2 mmol) dropwise via syringe.

-

Reaction: Heat the reaction mixture to 80 °C and stir for 4-12 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic extracts and wash with water (2 x 20 mL) followed by brine (1 x 20 mL) to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired 4-(morpholin-4-yl)-6-methyl-2-phenylpyrimidine.

Safety Precautions:

-

Perform all operations in a well-ventilated fume hood.

-

DMF is a skin and respiratory irritant; wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Morpholine is corrosive; handle with care.

Protocol 2: General Procedure for O-Arylation with a Phenol (e.g., 4-Methoxyphenol)

This protocol details the synthesis of a diaryl ether, a common motif in medicinal chemistry.

Materials and Reagents:

-

This compound (1.0 eq)

-

4-Methoxyphenol (1.1 eq)

-

Cesium Carbonate (Cs₂CO₃) (1.5 eq)

-

Dimethyl Sulfoxide (DMSO)

-

Diethyl Ether (Et₂O)

-

1 M aq. NaOH

-

Water (deionized)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), combine this compound (205 mg, 1.0 mmol), 4-methoxyphenol (137 mg, 1.1 mmol), and cesium carbonate (489 mg, 1.5 mmol).

-

Solvent Addition: Add anhydrous DMSO (5 mL) via syringe.

-

Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 6-18 hours.

-

Monitoring: Monitor the reaction for the disappearance of the starting pyrimidine by TLC or LC-MS.

-

Workup: After cooling, carefully pour the reaction mixture into ice-water (30 mL). A precipitate may form.

-

Extraction: Extract the aqueous suspension with diethyl ether (3 x 25 mL).

-

Washing: Combine the organic layers and wash with 1 M aq. NaOH (2 x 20 mL) to remove excess phenol, followed by water (2 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purification: Purify the crude product by recrystallization or flash column chromatography to afford the target 4-((4-methoxyphenyl)oxy)-6-methyl-2-phenylpyrimidine.

Safety Precautions:

-

Cesium carbonate is hygroscopic; handle quickly in a dry environment.

-

DMSO can facilitate the absorption of chemicals through the skin; always wear gloves.

-

Work in a well-ventilated fume hood.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. researchtrend.net [researchtrend.net]

- 5. mdpi.com [mdpi.com]

- 6. wuxibiology.com [wuxibiology.com]

- 7. 4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine | 142220-65-3 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound | C11H9ClN2 | CID 598255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 17. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine [mdpi.com]

- 18. researchgate.net [researchgate.net]

Application Notes & Protocols: Synthesis of Kinase Inhibitors Using the 4-Chloro-6-methyl-2-phenylpyrimidine Scaffold

Abstract

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates, particularly in oncology.[1][2][3][4] Its ability to mimic the adenine base of ATP allows for the design of potent and selective kinase inhibitors. This guide provides a detailed technical overview of the synthesis of kinase inhibitors using 4-Chloro-6-methyl-2-phenylpyrimidine as a versatile starting material. We will explore the underlying chemical principles, provide step-by-step synthetic protocols, and discuss structure-activity relationship (SAR) insights relevant to researchers, medicinal chemists, and drug development professionals.

Introduction: The Strategic Value of the 2,4,6-Substituted Pyrimidine Core

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[5] Small molecule kinase inhibitors have revolutionized cancer therapy, and the pyrimidine framework is a recurring motif in this class of drugs.[6][7]

The this compound scaffold offers a strategic entry point for inhibitor synthesis due to its distinct chemical features:

-

The 4-Chloro Group: This is the primary reactive handle. The chlorine atom activates the C4 position for nucleophilic aromatic substitution (SNAr), allowing for the straightforward introduction of a wide variety of amine-containing side chains.[8][9] This position is critical for establishing interactions with the "hinge region" of the kinase ATP-binding pocket.

-

The 2-Phenyl Group: This group occupies the region of the ATP pocket typically filled by the adenine ring. Modifications to this phenyl ring can be used to fine-tune potency, selectivity, and pharmacokinetic properties.

-

The 6-Methyl Group: This substituent provides steric bulk and can influence the overall conformation and solubility of the final inhibitor, contributing to its binding affinity and drug-like properties.

Derivatives from this scaffold have shown promise against various kinase targets, including Aurora kinases, which are key regulators of mitosis, and Bruton's tyrosine kinase (BTK), a crucial component of B-cell receptor signaling.[2][8][10]

Core Chemistry: The Nucleophilic Aromatic Substitution (SNAr) Reaction

The cornerstone of derivatizing the this compound core is the nucleophilic aromatic substitution (SNAr) reaction. Unlike nucleophilic substitution on alkyl halides, the SNAr reaction on an electron-deficient aromatic ring like pyrimidine proceeds through a two-step addition-elimination mechanism.

Causality Behind the Reaction:

-

Nucleophilic Attack: An amine nucleophile (e.g., a substituted aniline or piperazine) attacks the electron-deficient C4 carbon, which bears the chlorine leaving group. The electron-withdrawing nitrogen atoms of the pyrimidine ring stabilize the resulting negative charge.

-

Formation of Meisenheimer Complex: A transient, negatively charged intermediate, known as a Meisenheimer complex, is formed.

-

Elimination of Leaving Group: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion, yielding the final 4-amino-substituted product.

This reaction typically requires heat to overcome the activation energy barrier, and a non-nucleophilic base is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Synthetic Workflow and Key Protocols

The general strategy involves a one-step substitution reaction to generate a library of diverse kinase inhibitor candidates.

Caption: General synthetic workflow for derivatizing the pyrimidine core.

Protocol 1: General Procedure for SNAr with Aromatic and Aliphatic Amines

This protocol provides a robust method for coupling various primary or secondary amines to the C4 position of the pyrimidine core.

Materials:

-

This compound (1.0 eq)

-

Desired amine (e.g., 3-aminopyrrolidine derivative, substituted aniline) (1.3 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

-

Solvent: 1-Pentanol, Dimethyl sulfoxide (DMSO), or N,N-Dimethylformamide (DMF)

-

Standard glassware for organic synthesis, including a reflux condenser and nitrogen atmosphere setup.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the chosen solvent (e.g., 1-pentanol, approx. 0.1 M concentration).

-

Addition of Reagents: Add the desired amine (1.3 eq) followed by the base (TEA or DIPEA, 1.5 eq).

-

Heating: Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere.[8] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-16 hours.

-

Work-up: Once the starting material is consumed, allow the mixture to cool to room temperature. Pour the mixture into water.[8]

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

-

Washing: Combine the organic extracts and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate or dichloromethane/methanol) to yield the pure product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Self-Validation and Causality: Monitoring the reaction by LC-MS provides real-time validation of product formation and starting material consumption. The purification step, validated by analytical characterization, ensures the integrity of the final compound for biological testing. The choice of a high-boiling solvent like 1-pentanol is crucial for reaching the necessary reaction temperature safely.[8]

Application: Targeting the Aurora Kinase Pathway

Aurora kinases are essential for proper mitotic progression, and their overexpression is common in many cancers, making them attractive therapeutic targets.[1][2] Derivatives of the 2-phenylpyrimidine scaffold have demonstrated potent inhibition of Aurora A kinase.

Caption: Simplified Aurora A kinase signaling pathway and point of inhibition.

Inhibition of Aurora A kinase by a 2-phenylpyrimidine derivative can disrupt mitotic entry, leading to cell cycle arrest and ultimately apoptosis in cancer cells.

Structure-Activity Relationship (SAR) and Data

Systematic modification of the this compound scaffold allows for the exploration of the structure-activity relationship (SAR), providing insights into how chemical structure correlates with biological activity.[11][12][13]

Key SAR Insights:

-

C4-Position: The nature of the amine introduced at this position is paramount for potency and selectivity. Bulky, rigid, or hydrogen-bond-donating/accepting groups can be tailored to fit the specific topology of the target kinase's hinge region.

-

C2-Phenyl Ring: Substitution on this ring with electron-withdrawing groups (e.g., fluorine, chlorine) or electron-donating groups (e.g., methoxy) can modulate electronic properties and create new interactions within the ATP-binding site.[8]

-

5-Position of Pyrimidine: While the starting material is unsubstituted at C5, introduction of small groups like bromine or cyclopropyl can provide additional vectors for interaction and improve potency, as seen in related pyrimidine series.[11][12]

Table 1: Illustrative SAR Data for a Hypothetical Series of Aurora A Kinase Inhibitors

| Compound ID | C4-Substituent (R-group in R-NH-) | Aurora A IC₅₀ (nM) |

| 1a | Phenyl- | 850 |

| 1b | 3-Chloro-2-fluorophenyl- | 125 |

| 1c | (S)-Pyrrolidin-3-yl- | 75 |

| 1d | 1-(4-Ethylpiperazin-1-yl)- | 40 |

Note: Data is illustrative and intended to represent typical SAR trends.

The hypothetical data in Table 1 suggests that moving from a simple phenyl group to a halogenated phenyl (1b) improves potency. Furthermore, introducing a pyrrolidine (1c) or a solubilizing piperazine group (1d) can significantly enhance inhibitory activity, a common strategy in kinase inhibitor design.[8]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its straightforward reactivity via nucleophilic aromatic substitution provides a reliable and efficient route to generate diverse chemical libraries. By systematically modifying the C4 position and other parts of the scaffold, researchers can fine-tune the pharmacological properties of the resulting compounds to achieve high potency and selectivity against specific kinase targets. The protocols and principles outlined in this guide offer a solid foundation for drug discovery professionals engaged in the development of next-generation targeted therapies.[9]

References

- 1. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [ouci.dntb.gov.ua]

- 2. mdpi.com [mdpi.com]

- 3. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 12. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Application Note: Protocols for the Synthesis of Aminopyrimidines via Nucleophilic Substitution of 4-Chloro-6-methyl-2-phenylpyrimidine

Abstract: This document provides a detailed guide for the synthesis of N-substituted 4-amino-6-methyl-2-phenylpyrimidines, crucial scaffolds in medicinal chemistry and drug discovery.[1] We present two robust and widely applicable protocols: a classical catalyst-free Nucleophilic Aromatic Substitution (SNAr) and a Palladium-catalyzed Buchwald-Hartwig amination. This note explains the underlying chemical principles, offers step-by-step experimental procedures, and discusses the rationale behind the selection of reagents and reaction conditions to empower researchers in the efficient synthesis of these valuable compounds.

Introduction: The Significance of the Aminopyrimidine Scaffold

The pyrimidine nucleus is a fundamental heterocyclic motif found in numerous natural products and pharmaceutical agents.[2] When functionalized with an amino group, these scaffolds can form key hydrogen bond interactions with a wide variety of biological targets, making them privileged structures in drug design.[2] The target compound class, N-substituted 4-amino-6-methyl-2-phenylpyrimidines, serves as a core component in molecules developed as inhibitors for enzymes and modulators for receptors.

The precursor, 4-Chloro-6-methyl-2-phenylpyrimidine, is an ideal starting material for introducing diverse amino functionalities. The chlorine atom at the C4 position is activated for displacement due to the electron-withdrawing nature of the two ring nitrogen atoms. This activation allows for its substitution by amine nucleophiles through two primary, reliable synthetic strategies.

Mechanistic Rationale: Choosing the Right Path

The selection of a synthetic method depends on the nucleophilicity of the amine, the desired reaction conditions (e.g., temperature tolerance), and the presence of other functional groups.

The SNAr Pathway: Direct Displacement

Nucleophilic Aromatic Substitution (SNAr) on electron-deficient heteroaromatic rings is a classical and often straightforward method.[3] The pyrimidine ring is inherently electron-poor, which facilitates the attack of a nucleophile without the need for a metal catalyst.

The reaction proceeds via a two-step addition-elimination mechanism.[4]

-

Addition: The amine nucleophile attacks the electrophilic C4 carbon, breaking the aromaticity of the ring and forming a high-energy anionic intermediate known as a Meisenheimer complex.[5]

-

Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.

The reactivity of halopyrimidines generally follows the order C4(6) > C2 >> C5, making the C4 position on the starting material highly susceptible to regioselective substitution.[6] This selectivity is due to the effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate by the adjacent and para nitrogen atoms.[7]

Caption: The SNAr mechanism proceeds via a high-energy Meisenheimer intermediate.

The Buchwald-Hartwig Pathway: A Catalytic Approach

For less nucleophilic amines (like many anilines) or when milder reaction conditions are required, the Buchwald-Hartwig amination is the method of choice.[8][9] This powerful palladium-catalyzed cross-coupling reaction has revolutionized C-N bond formation due to its broad substrate scope and high functional group tolerance.[8]

The reaction proceeds through a catalytic cycle:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine, forming a Pd(II) complex.

-

Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton to form a palladium-amido complex.

-

Reductive Elimination: The final C-N bond is formed as the desired aminopyrimidine product is released, regenerating the Pd(0) catalyst to continue the cycle.[8][10]

The choice of ligand, typically a bulky, electron-rich phosphine, is critical for the efficiency of the catalytic cycle, particularly in promoting the oxidative addition and reductive elimination steps.[10]

References

- 1. Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. chem.libretexts.org [chem.libretexts.org]

Application Note: 4-Chloro-6-methyl-2-phenylpyrimidine in Advanced Polymer Synthesis

Introduction: The Strategic Role of Pyrimidine Moieties in High-Performance Polymers

The deliberate incorporation of heterocyclic aromatic rings into polymer backbones is a cornerstone of modern materials science, enabling the precise tuning of electronic, thermal, and solubility properties. Among these heterocycles, pyrimidine stands out as a particularly valuable building block. Its electron-deficient nature, inherent rigidity, and potential for non-covalent interactions make it a strategic component for advanced polymers. This application note details the use of a key derivative, 4-Chloro-6-methyl-2-phenylpyrimidine, in the synthesis of novel conjugated polymers via Suzuki polycondensation. We will explore the underlying chemical principles, provide a detailed experimental protocol, and discuss the anticipated properties of the resulting materials, offering a comprehensive guide for researchers in polymer chemistry, materials science, and drug development.

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, imparts a unique combination of characteristics to a polymer chain.[1] Its electron-withdrawing character can be leveraged to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of conjugated polymers, a critical factor in designing materials for organic electronics.[2] Furthermore, the presence of nitrogen atoms can enhance solubility and introduce sites for post-polymerization modification.[3] The specific monomer, this compound, offers a reactive chlorine site for cross-coupling reactions, while the methyl and phenyl substituents provide steric bulk and modulate the electronic properties and processability of the final polymer.

Causality of Experimental Design: Why Suzuki Polycondensation?